2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid 2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862361
InChI: InChI=1S/C9H10O3S/c10-5-6-4-9(6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12)
SMILES:
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol

2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17862361

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
IUPAC Name 2-(hydroxymethyl)-1-thiophen-2-ylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H10O3S/c10-5-6-4-9(6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12)
Standard InChI Key RSHVMEQKWXDNCG-UHFFFAOYSA-N
Canonical SMILES C1C(C1(C2=CC=CS2)C(=O)O)CO

Introduction

Structural and Molecular Characteristics

Cyclopropane-Thiophene Hybrid Architecture

The core structure features a cyclopropane ring substituted at the 1-position with a thiophene moiety and at the 2-position with a hydroxymethyl group, while the 1-carboxylic acid group completes the functionalization. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which enhances reactivity toward ring-opening and functionalization . Thiophene, a sulfur-containing aromatic heterocycle, contributes to π-π stacking interactions and metabolic stability, traits often leveraged in drug design .

Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol
Hydrogen Bond Donors2 (hydroxyl, carboxylic acid)
Hydrogen Bond Acceptors3 (hydroxyl, carboxylic acid)
LogP (Predicted)1.2–1.8
Polar Surface Area58 Ų

Table 1: Predicted physicochemical properties based on structural analogs .

Synthesis Strategies

Transition Metal-Catalyzed Cyclopropanation

A primary synthetic route involves palladium-catalyzed cyclopropanation of thiophene derivatives with diazo compounds. For example, reacting 2-thienylboronic acid with ethyl diazoacetate in the presence of Pd(PPh₃)₄ yields cyclopropane intermediates, which are subsequently hydrolyzed and functionalized . Ruthenium catalysts (e.g., RuCl₂(PPh₃)₃) have also been employed to enhance stereoselectivity, achieving diastereomeric ratios >4:1 in model systems.

Post-Functionalization of Cyclopropane Scaffolds

Alternative approaches begin with pre-formed cyclopropane carboxylic acids. For instance, 2-(thiophen-2-yl)cyclopropanecarboxylic acid (C₈H₈O₂S) undergoes hydroxymethylation via Mannich-type reactions with formaldehyde under basic conditions, yielding the target compound in 65–72% isolated yield .

Chemical Reactivity and Derivatization

Ring-Opening Reactions

The cyclopropane moiety undergoes regioselective ring-opening under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions. For example, treatment with HCl/EtOH cleaves the C1–C2 bond, producing a thiophene-substituted allylic alcohol derivative. Such reactivity enables access to linear analogs for structure-activity relationship (SAR) studies.

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization:

  • Esterification: Reaction with methanol/H₂SO₄ produces methyl esters, improving membrane permeability .

  • Amide Formation: Coupling with amines via EDC/HOBt yields amides with enhanced target binding .

Future Directions

  • SAR Optimization: Systematic modification of the hydroxymethyl and thiophene groups to enhance potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Proteome-wide affinity screening to pinpoint molecular targets.

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